![molecular formula C8H5Cl2N3S2 B14592860 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- CAS No. 61335-28-2](/img/structure/B14592860.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative . The reaction conditions often include refluxing the reactants in a suitable solvent, such as chloroform or acetic acid, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to key enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound affects multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a similar thiadiazole structure.
Sulfaethidole: Another sulfonamide with comparable biological activities.
1,3,4-Thiadiazole-2-amine: A compound with potential anticancer properties.
The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
61335-28-2 |
|---|---|
Molekularformel |
C8H5Cl2N3S2 |
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
5-(2,5-dichloroanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5Cl2N3S2/c9-4-1-2-5(10)6(3-4)11-7-12-13-8(14)15-7/h1-3H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UCVMALYOASCVHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC2=NNC(=S)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



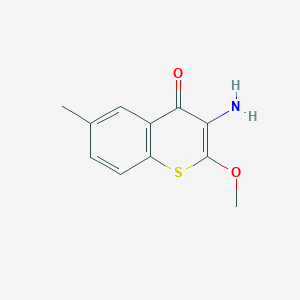
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
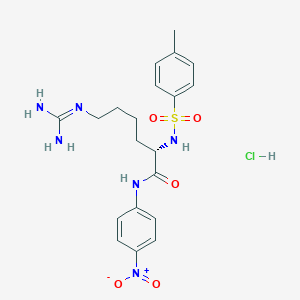
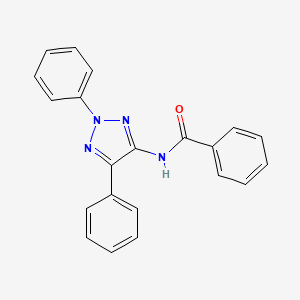
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
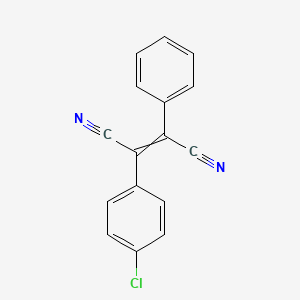
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
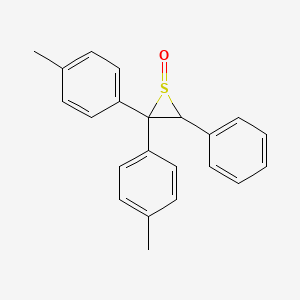
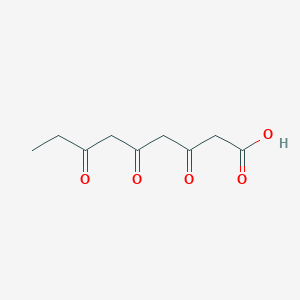
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)
